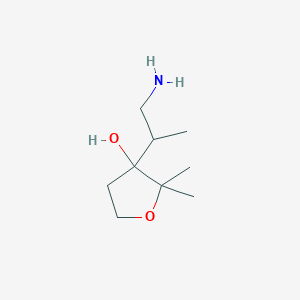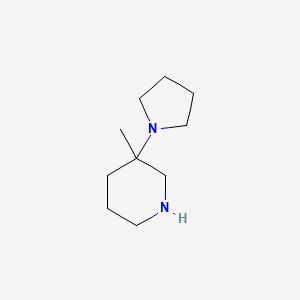![molecular formula C15H21ClO B13167931 ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)
({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a cyclopentyl group, which is further substituted with a chloromethyl group and an ethoxy group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the chloromethylation of cyclopentane using formaldehyde and hydrochloric acid to form 1-(chloromethyl)cyclopentane.
Ethoxylation: The next step is the reaction of 1-(chloromethyl)cyclopentane with ethylene oxide to introduce the ethoxy group, forming 2-[1-(chloromethyl)cyclopentyl]ethanol.
Benzylation: Finally, the compound is benzylated by reacting 2-[1-(chloromethyl)cyclopentyl]ethanol with benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives under high pressure and in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols, conducted in polar solvents like water or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, conducted in acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, conducted under high pressure.
Major Products:
Substitution: Formation of alcohols, amines, or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms due to its unique structure.
Biology and Medicine:
- Potential use in drug discovery and development as a scaffold for designing new pharmaceuticals.
- Studied for its biological activity and interactions with various enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
作用機序
The mechanism of action of ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The presence of the chloromethyl group makes it reactive towards nucleophiles, which can lead to the formation of covalent bonds with biological molecules, altering their function.
類似化合物との比較
({2-[1-(Hydroxymethyl)cyclopentyl]ethoxy}methyl)benzene: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
({2-[1-(Methyl)cyclopentyl]ethoxy}methyl)benzene: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness:
- The presence of the chloromethyl group in ({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene makes it more reactive towards nucleophiles compared to its analogs.
- The combination of aromatic and aliphatic characteristics provides unique chemical properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H21ClO |
|---|---|
分子量 |
252.78 g/mol |
IUPAC名 |
2-[1-(chloromethyl)cyclopentyl]ethoxymethylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-13-15(8-4-5-9-15)10-11-17-12-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
InChIキー |
SDXUJQJBYSSGBP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CCOCC2=CC=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)

![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)


![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)






